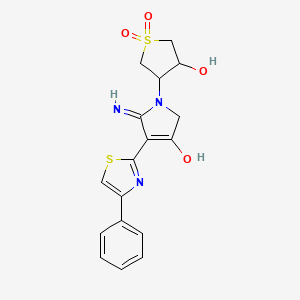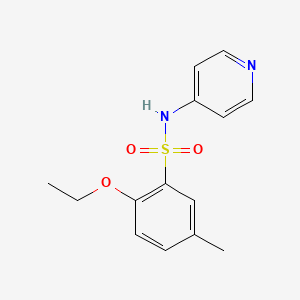![molecular formula C19H21ClN2O2 B6128219 (5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone](/img/structure/B6128219.png)
(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride to introduce the methanone group.
The next step involves the formation of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where pyridin-3-ylmethylamine reacts with a suitable piperidine precursor. The final step is the coupling of the piperidine derivative with the 5-chloro-2-methoxyphenyl methanone intermediate under appropriate conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as coatings and polymers.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby altering their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Palladium(II) acetate: A catalyst for organic reactions involving alkenes and dienes.
Uniqueness
(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-7-6-16(20)10-17(18)19(23)15-5-3-9-22(13-15)12-14-4-2-8-21-11-14/h2,4,6-8,10-11,15H,3,5,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQXAXOQLYUJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6128145.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6128155.png)
![2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B6128159.png)
![N-(oxolan-2-ylmethyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128162.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4-methylpentanoyl)-2-piperidinecarboxamide](/img/structure/B6128169.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6128175.png)
![3-Ethyl-4-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]piperazin-2-one](/img/structure/B6128179.png)
![4-[4-(4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6128188.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-pyridinyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6128189.png)
![2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-N-methyl-2-oxo-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6128200.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)
![N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6128213.png)

